molecular formula C13H25N3O3 B14795187 tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]carbamate

tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]carbamate

Cat. No.: B14795187
M. Wt: 271.36 g/mol
InChI Key: HHXSUEKIFZAWHQ-UHFFFAOYSA-N
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Description

tert-Butyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butyl group, a piperidine ring, and an aminopropanoyl moiety. It is often used in the synthesis of other chemical compounds and has applications in medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of solvents such as methylene chloride, chloroform, and alcohols, and may require catalysts like palladium for specific steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

tert-Butyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl piperidin-3-ylcarbamate
  • tert-Butyl methyl(piperidin-3-yl)carbamate

Uniqueness

tert-Butyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)carbamate is unique due to its specific structure, which combines a tert-butyl group, a piperidine ring, and an aminopropanoyl moiety. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H25N3O3

Molecular Weight

271.36 g/mol

IUPAC Name

tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]carbamate

InChI

InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-5-6-10(8-16)15-12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,18)

InChI Key

HHXSUEKIFZAWHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

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